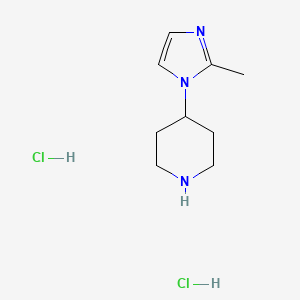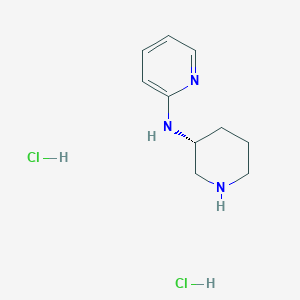![molecular formula C9H16Cl2N4 B8235062 N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride](/img/structure/B8235062.png)
N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4 It is a derivative of pyrimidine and piperidine, which are both nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 2,4,5-trichloropyrimidine as a starting material, which undergoes nucleophilic substitution with a piperidine derivative in the presence of a base such as sodium bicarbonate in ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium bicarbonate in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine N-oxide.
Reduction: Formation of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine N-oxide: An oxidized derivative of the compound.
Uniqueness
N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride is unique due to its specific combination of a piperidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2,(H,11,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQRSEJRFATQRY-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8234986.png)

![Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8234998.png)
![Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8235001.png)


![2-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B8235020.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B8235032.png)

![N-[(3R)-piperidin-3-yl]pyridin-4-amine;dihydrochloride](/img/structure/B8235041.png)
![N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235046.png)
![N-[(3S)-piperidin-3-yl]pyridin-4-amine;dihydrochloride](/img/structure/B8235054.png)
![N-[(3S)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235058.png)
![3-pyridin-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235079.png)
